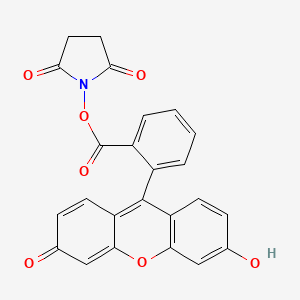

Nhs-fluorescein

Description

Significance of Fluorescent Probes in Biological Research

Fluorescent probes are indispensable tools that convert biological and chemical events into analyzable fluorescent signals. mdpi.com Their versatility, sensitivity, and quantitative capabilities have made them standard in a vast array of applications, from detecting the location and activation of proteins to identifying protein complex formation and monitoring biological processes in living organisms. thermofisher.combocsci.com The use of these molecular "spies" allows for real-time, non-invasive imaging, which is critical for understanding everything from the function of single cells to the progression of diseases. mdpi.comacs.org

Fluorescein, first synthesized in the 19th century, has become a foundational platform for developing a wide range of fluorescent probes due to its excellent photophysical properties. instras.comrsc.org Over the years, chemists have created numerous derivatives of fluorescein to enhance its utility in biological research. instras.comresearchgate.net These modifications have aimed to improve properties like photostability, pH sensitivity, and water solubility, and to introduce reactive groups for conjugation to various biomolecules. thermofisher.comnih.gov This evolution has led to a diverse toolbox of fluorescein-based probes tailored for specific applications, including live-cell imaging and the detection of specific enzymes. instras.comchemrxiv.org The structural versatility of fluorescein allows for fine-tuning of its fluorescent properties, making it a continuously relevant and powerful scaffold for probe development. instras.comacs.org

Among the many fluorescein derivatives, N-hydroxysuccinimide-fluorescein (NHS-fluorescein) has emerged as a key reagent for fluorescently labeling proteins and other biomolecules. tistory.comfishersci.atbroadpharm.com this compound is an amine-reactive dye, meaning it specifically and efficiently reacts with primary amines (-NH2), such as those found on the side chains of lysine residues in proteins. thermofisher.comthermofisher.com This reaction forms a stable, covalent amide bond, securely attaching the fluorescein fluorophore to the target molecule. thermofisher.com The simplicity and reliability of this labeling method have made this compound a widely used tool in various research applications, including fluorescence microscopy, flow cytometry, and immunoassays like ELISA and Western blotting. tistory.comfishersci.atbroadpharm.com

Evolution and Versatility of Fluorescein Derivatives in Research

Comparison with Other Fluorescent Labeling Reagents for Research Applications

The choice of a fluorescent labeling reagent depends on the specific requirements of the experiment, including the target molecule, the desired specificity, and the stability of the resulting conjugate.

Both this compound and Fluorescein Isothiocyanate (FITC) are amine-reactive derivatives of fluorescein. tistory.comaatbio.com Historically, FITC was a common choice for labeling proteins. bioclone.net However, NHS-ester chemistry, as used in this compound, is now often the preferred method. thermofisher.combioclone.net This preference is due to the greater specificity of the NHS ester towards primary amines compared to the isothiocyanate group of FITC, which can also react with other nucleophiles. tistory.comthermofisher.comwikipedia.org Furthermore, the amide bond formed by the reaction of this compound is more stable than the thiourea linkage created by FITC, resulting in a more robust and reliable conjugate. tistory.comthermofisher.comrsc.org

| Feature | This compound | Fluorescein Isothiocyanate (FITC) |

| Reactive Group | N-hydroxysuccinimide (NHS) ester | Isothiocyanate (-N=C=S) |

| Target Group | Primary amines | Primary amines and other nucleophiles |

| Resulting Bond | Stable amide bond | Less stable thiourea bond |

| Specificity | Higher specificity for primary amines tistory.comthermofisher.comwikipedia.org | Lower specificity |

| Stability | More stable conjugate tistory.comthermofisher.comrsc.org | Less stable conjugate |

| Reaction pH | pH 7-9 thermofisher.com | Typically requires pH > 9 bioacts.com |

While this compound targets primary amines, other fluorescent dyes are designed to react with different functional groups. For instance, sulfhydryl-reactive dyes, such as those containing maleimide or iodoacetamide groups, specifically label free sulfhydryl groups found in cysteine residues of proteins. tistory.comfishersci.atbroadpharm.com This alternative chemistry is valuable in situations where lysine residues need to be preserved or when a cysteine residue is strategically located to place the dye at a specific site on the protein. thermofisher.combioclone.net Other functionalized dyes exist for targeting various other chemical groups, providing a wide range of options for specific labeling needs. thermofisher.com

| Reagent Type | Reactive Group | Target Functional Group |

| Amine-Reactive | NHS-ester, Isothiocyanate | Primary amines (e.g., Lysine) |

| Sulfhydryl-Reactive | Maleimide, Iodoacetamide | Sulfhydryls (e.g., Cysteine) |

Genetically encoded fluorescent proteins, like Green Fluorescent Protein (GFP), are powerful tools for studying biological processes within living cells. fluorofinder.com They offer the advantage of being expressed directly within cells, ensuring specific labeling of the protein of interest. aatbio.com However, synthetic fluorescent dyes like this compound offer several advantages in the context of bioconjugation research.

Organic fluorophores are generally smaller than fluorescent proteins, which can be quite large (~25 kDa). fluorofinder.combocsci.com This smaller size minimizes the potential for the label to interfere with the natural function of the target protein. bocsci.com Additionally, synthetic dyes often exhibit greater photostability and brightness compared to fluorescent proteins. plos.orgnih.gov While introducing dye-based sensors into living cells can be more challenging than expressing fluorescent proteins, the superior photophysical properties of dyes like fluorescein make them highly valuable for many in vitro applications and for single-molecule tracking experiments. aatbio.complos.orgnih.gov

Propriétés

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 2-(3-hydroxy-6-oxoxanthen-9-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H15NO7/c26-13-5-7-17-19(11-13)31-20-12-14(27)6-8-18(20)23(17)15-3-1-2-4-16(15)24(30)32-25-21(28)9-10-22(25)29/h1-8,11-12,26H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQTBINYMFPKLQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)C2=CC=CC=C2C3=C4C=CC(=O)C=C4OC5=C3C=CC(=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H15NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodologies for Bioconjugation and Probe Preparation in Research

General Strategies for Labeling Biomolecules with NHS-Fluorescein

N-hydroxysuccinimide (NHS)-fluorescein is a widely utilized reagent for covalently attaching a fluorescein dye to biomolecules. The underlying chemistry involves the reaction of the NHS ester with primary amine groups (-NH2) present on the target molecule, forming a stable amide bond. thermofisher.com This method is favored for its efficiency and the stable linkage it creates. The reaction typically proceeds in a slightly alkaline environment, with a pH range of 7 to 9, which facilitates the deprotonation of primary amines, making them more nucleophilic and reactive toward the NHS ester. thermofisher.com Proteins and antibodies are common targets for this compound labeling, as they possess multiple primary amines on the side chains of lysine residues and at the N-terminus of each polypeptide chain. thermofisher.comthermofisher.com

The process begins with the dissolution of the this compound, which is sensitive to moisture, in an anhydrous solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) immediately before use to prevent hydrolysis. thermofisher.comlumiprobe.com This solution is then added to the biomolecule in a suitable buffer. Following an incubation period, any unreacted this compound is removed through methods such as dialysis or gel filtration to ensure the purity of the labeled conjugate. thermofisher.comthermofisher.com

Optimizing the labeling protocol for proteins and antibodies with this compound is crucial for achieving the desired degree of labeling without compromising the biomolecule's function. Key parameters that require careful consideration include the dye-to-protein ratio, buffer composition, and reaction conditions.

The dye-to-protein (D/P) ratio, also referred to as the degree of labeling (DOL), represents the average number of dye molecules conjugated to a single protein molecule. broadpharm.comthermofisher.com Controlling this ratio is essential, as insufficient labeling can lead to low signal intensity, while excessive labeling can cause fluorescence quenching and potentially alter the protein's biological activity. thermofisher.com

The D/P ratio is primarily controlled by the molar ratio of this compound to the protein in the reaction mixture. thermofisher.com For many applications involving IgG antibodies, a molar excess of 15- to 20-fold of this compound is often optimal. thermofisher.com However, the ideal ratio can vary depending on the specific protein and its intended use. broadpharm.comrevvity.com For instance, for near-infrared imaging applications, a ratio of approximately 4:1 (fluorophore to protein) has been found to be effective. revvity.comrevvity.com

To determine the final D/P ratio, the absorbance of the purified conjugate is measured at two wavelengths: 280 nm (for protein concentration) and the maximum absorbance of fluorescein (around 494 nm). thermofisher.comrevvity.com A correction factor is necessary for the A280 reading to account for the dye's absorbance at this wavelength. broadpharm.comrevvity.com

The formula for calculating the D/P ratio is as follows:

D/P Ratio = (A_dye × Dilution Factor × M_protein) / ((A_280 - (A_dye × CF)) × ε_dye)

Where:

A_dye is the absorbance at the dye's maximum wavelength.

Dilution Factor is applied if the sample was diluted for measurement.

M_protein is the molecular weight of the protein.

A_280 is the absorbance at 280 nm.

CF is the correction factor for the dye's absorbance at 280 nm.

ε_dye is the molar extinction coefficient of the dye. broadpharm.comthermofisher.com

| Parameter | Value | Reference |

|---|---|---|

| Absorption Max (λmax) | ~494 nm | broadpharm.comfishersci.fi |

| Molar Extinction Coefficient (ε_dye) | ~68,000 - 83,000 M⁻¹cm⁻¹ | broadpharm.comthermofisher.com |

| Correction Factor (CF₂₈₀) | ~0.30 - 0.35 | broadpharm.comthermofisher.com |

| Recommended Molar Excess (IgG) | 15-20 fold | thermofisher.com |

Buffers containing primary amines, such as Tris or glycine, are incompatible with this compound labeling as they will compete with the target biomolecule for reaction with the NHS ester. thermofisher.com Therefore, amine-free buffers are required.

| Buffer | Typical Concentration | pH Range | Reference |

|---|---|---|---|

| Sodium Bicarbonate | 0.1 M | 8.3 - 8.5 | lumiprobe.combroadpharm.com |

| Borate | 50 mM | 8.5 | thermofisher.comthermofisher.com |

| Phosphate | 0.1 M | 7.2 - 8.0 | thermofisher.comlumiprobe.com |

| Carbonate/Bicarbonate | 100 mM | ~9.0 | thermofisher.comglenresearch.com |

| HEPES | 20 mM | 7.0 - 8.0 | thermofisher.com |

The concentration of the protein itself also plays a role. In more concentrated protein solutions, the acylation reaction is favored over the hydrolysis of the NHS ester. thermofisher.com Recommended protein concentrations for labeling generally fall within the range of 1-10 mg/mL. thermofisher.combroadpharm.com

The kinetics of the labeling reaction are influenced by temperature and incubation time. Typical protocols suggest incubating the reaction mixture for 1 hour at room temperature or for 2 hours at 4°C. thermofisher.com The reaction can also be allowed to proceed overnight at 4°C. chimia.ch Lower temperatures can help to minimize protein denaturation and reduce the rate of NHS ester hydrolysis, potentially leading to a more controlled labeling process. thermofisher.com

The rate of the reaction is also dependent on the concentration of the reactants. researchgate.net Higher concentrations of the biomolecule can lead to a more efficient coupling with the NHS-ester-linked dye. researchgate.net It is important to protect the reaction mixture from light to prevent photobleaching of the fluorescein dye. thermofisher.com The reaction is typically quenched by adding an amine-containing buffer like Tris or by proceeding directly to the purification step to remove unreacted dye. thermofisher.com

This compound is also a valuable tool for labeling oligonucleotides and nucleic acids, which is essential for applications like DNA sequencing, hybridization probes, and real-time PCR. genelink.combiosyn.com The labeling strategy for nucleic acids often involves a post-synthetic modification approach.

Post-synthetic modification is a common method for labeling oligonucleotides with this compound. biosyn.com This strategy involves first synthesizing the oligonucleotide with a primary amine group. This amine can be introduced at the 5' or 3' terminus, or internally using a modified base, such as an amino-modified thymidine. genelink.com

Labeling of Oligonucleotides and Nucleic Acids

Optimization for Aminoallyl-Modified RNA Labeling

The process of labeling aminoallyl-modified RNA (aa-RNA) with this compound is a crucial technique for enabling the study of RNA structure and dynamics through fluorescence. nih.govnih.gov Post-synthetic modification of RNA using an N-hydroxysuccinimide (NHS) ester coupling reaction presents an economical, efficient, and straightforward method for introducing a fluorophore to a sample. nih.govresearchgate.net This method relies on the reaction between the NHS ester of the fluorophore and a primary amino group that has been incorporated into the RNA molecule. nih.gov

One optimized protocol suggests that a significant reduction in the amount of the fluorescent reagent can be achieved compared to previously reported methods, which greatly lowers the experimental cost. nih.gov A typical protocol involves several key steps to ensure optimal labeling while minimizing RNA degradation. trilinkbiotech.com Initially, the aminoallyl-modified RNA is subjected to a salt exchange using a centrifugal filter to replace the existing buffer with a sodium bicarbonate buffer (e.g., 100 mM NaHCO₃). trilinkbiotech.com This is a critical step as buffers containing primary amines, such as Tris or glycine, are incompatible because they compete with the RNA for reaction with the NHS-ester. thermofisher.com

The labeling reaction itself is then initiated by adding the this compound, dissolved in a solvent like DMSO, to the RNA solution. trilinkbiotech.com The mixture is incubated at room temperature, typically for around 90 minutes, while being protected from light to prevent photobleaching of the fluorophore. trilinkbiotech.com Following the incubation, the reaction is quenched, for instance, by adding hydroxylamine. trilinkbiotech.com This optimized approach provides a general guide for the efficient and cost-effective labeling of RNA molecules for a variety of research applications. nih.gov

Purification and Characterization of this compound Conjugates

Following the labeling reaction, it is imperative to remove any unreacted this compound from the newly formed biomolecule conjugate. thermofisher.com This purification step is crucial for obtaining accurate results in downstream applications and for precise determination of the labeling efficiency. thermofisher.com Several methods are commonly employed to separate the labeled biomolecule from the smaller, unreacted dye molecules, primarily based on size exclusion. thermofisher.com

Dialysis is a widely used technique for this purpose. thermofisher.comnih.gov The reaction mixture is placed in a dialysis bag or cassette with a specific molecular weight cut-off (MWCO) that allows the small, free dye molecules to pass through the membrane into a larger volume of buffer, while retaining the much larger labeled biomolecule. thermofisher.comthermofisher.com This process is typically carried out over several hours with multiple changes of the dialysis buffer to ensure complete removal of the unreacted dye. sigmaaldrich.com

Gel filtration chromatography , also known as size-exclusion chromatography, is another effective method. thermofisher.comthermofisher.comkorambiotech.com The sample is passed through a column packed with a porous resin. revvity.com Larger molecules, such as the labeled protein or nucleic acid, are excluded from the pores and elute first, while the smaller, unreacted dye molecules enter the pores, extending their path through the column and causing them to elute later. sigmaaldrich.comtimothyspringer.org This allows for a clean separation of the conjugate from the free dye. korambiotech.com

Spin columns offer a rapid and convenient alternative for dye removal. thermofisher.comthermofisher.combroadpharm.com These columns contain a size-exclusion resin and are designed for use in a centrifuge. thermofisher.combroadpharm.com The reaction mixture is added to the column, and upon centrifugation, the larger labeled molecules pass through quickly into a collection tube, while the smaller, unreacted dye molecules are retained in the resin. thermofisher.combroadpharm.com This method is particularly advantageous for processing small sample volumes and for its speed, often taking only a few minutes. thermofisher.com Specialized dye removal columns are often preferred as they are designed to account for the hydrophobic properties of many fluorescent dyes, which can otherwise lead to poor recovery and separation with standard matrices. thermofisher.com

After purifying the this compound conjugate, it is essential to determine the efficiency of the labeling reaction. thermofisher.com This is typically achieved by spectrophotometry, which measures the absorbance of the sample at specific wavelengths to calculate the concentrations of both the protein and the covalently bound fluorophore. thermofisher.comsigmaaldrich.com From these values, the fluorophore-to-protein (F/P) molar ratio can be determined, providing a measure of the average number of fluorescein molecules attached to each protein molecule. sigmaaldrich.comthermofisher.com

The process begins by measuring the absorbance of the purified conjugate solution in a cuvette with a 1 cm path length. thermofisher.comthermofisher.com Two key absorbance readings are taken: one at 280 nm (A₂₈₀) and another at the maximum absorbance wavelength for fluorescein, which is approximately 494 nm (A₄₉₄). thermofisher.comsigmaaldrich.comthermofisher.com

The absorbance at 280 nm is primarily due to the aromatic amino acids (tryptophan and tyrosine) in the protein, but the fluorescein dye also contributes some absorbance at this wavelength. revvity.com To obtain an accurate protein concentration, a correction factor must be applied to the A₂₈₀ reading to account for the fluorophore's contribution. thermofisher.comrevvity.com The correction factor is the ratio of the dye's absorbance at 280 nm to its absorbance at 494 nm. For fluorescein, this value is approximately 0.3. thermofisher.com

The concentration of the protein and the fluorophore can then be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient (a constant specific to the substance), c is the concentration, and l is the path length (typically 1 cm).

The key parameters for these calculations are summarized in the table below:

| Parameter | Symbol | Value/Formula | Reference |

| Molar Extinction Coefficient of Fluorescein | εfluor | ~70,000 M⁻¹cm⁻¹ | thermofisher.com |

| Molar Extinction Coefficient of Protein | εprotein | Varies by protein (e.g., IgG is ~210,000 M⁻¹cm⁻¹) | thermofisher.com |

| Absorbance of Conjugate at 280 nm | A₂₈₀ | Measured | thermofisher.com |

| Absorbance of Conjugate at 494 nm | A₄₉₄ | Measured | thermofisher.com |

| Correction Factor for Fluorescein at 280 nm | CF | ~0.3 | thermofisher.com |

| Corrected Protein Absorbance | Aprotein | A₂₈₀ - (A₄₉₄ × CF) | thermofisher.com |

| Protein Concentration (M) | [Protein] | Aprotein / εprotein | thermofisher.com |

| Fluorophore Concentration (M) | [Fluorophore] | A₄₉₄ / εfluor | thermofisher.com |

| Fluorophore-to-Protein Ratio | F/P | [Fluorophore] / [Protein] | thermofisher.com |

An optimal F/P ratio is critical; while a high level of labeling can increase signal intensity, over-labeling may lead to fluorescence quenching and can potentially interfere with the biological activity of the labeled molecule. thermofisher.com

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a powerful analytical technique used to determine the precise mass of molecules, making it highly valuable for characterizing this compound labeled biomolecules. acs.orgresearchgate.net This method allows for the direct assessment of labeling stoichiometry by measuring the mass increase of the biomolecule after conjugation with the fluorophore. oup.com

In a typical MALDI-TOF MS experiment, the labeled protein sample is mixed with a matrix solution (e.g., α-cyano-4-hydroxycinnamic acid) and spotted onto a target plate. acs.orgoup.com After the solvent evaporates, the sample and matrix co-crystallize. A pulsed laser is then fired at the spot, causing the matrix to absorb the energy and desorb, carrying the intact, ionized biomolecule into the gas phase. researchgate.net These ions are then accelerated into a time-of-flight analyzer, where their mass-to-charge ratio (m/z) is determined based on the time it takes them to reach the detector.

By comparing the mass spectrum of the unlabeled protein with that of the this compound labeled protein, researchers can determine the number of dye molecules attached. The mass spectrum of the labeled sample will show a series of peaks, each corresponding to the protein with a different number of attached fluorescein molecules (e.g., protein + 1 dye, protein + 2 dyes, etc.). oup.com The difference in mass between these peaks and the original unlabeled protein peak corresponds to the mass of the fluorescein moiety. This provides a detailed distribution of the labeling and allows for the calculation of the average degree of labeling. theses.fr This technique is particularly useful for confirming the results of spectrophotometric analysis and for understanding the heterogeneity of the labeling reaction. acs.orgntu.ac.uk

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a standard laboratory technique used to separate proteins based on their molecular weight. google.com When applied to this compound labeled proteins, it serves as a straightforward method to visually confirm successful conjugation. frontiersin.orgplos.org

After the labeling and purification process, the protein conjugate is loaded onto a polyacrylamide gel. Under the denaturing conditions of SDS-PAGE, the proteins unfold and are coated with the negatively charged SDS, causing them to migrate through the gel towards the positive electrode when an electric field is applied. Their migration speed is inversely proportional to the logarithm of their molecular weight. google.com

The key advantage of using a fluorescent label like fluorescein is that the protein bands can be visualized directly in the gel after electrophoresis without the need for traditional staining methods like Coomassie blue. google.comnih.gov By placing the gel on a UV transilluminator, the fluorescein-labeled protein bands will emit a characteristic greenish fluorescence, making them easily detectable. google.comlumiprobe.com This allows for a quick assessment of the labeling reaction. The presence of fluorescence in a band corresponding to the correct molecular weight of the target protein confirms that the conjugation was successful. frontiersin.org Furthermore, this method can also help to identify any significant aggregation or degradation of the protein that may have occurred during the labeling process. lumiprobe.com

Advanced Characterization Techniques for Labeled Biomolecules

Circular Dichroism (CD) for Assessing Protein Structural Integrity post-labeling

The conjugation of a fluorescent probe, such as this compound, to a protein has the potential to alter its native three-dimensional structure, which can in turn affect its biological function. Therefore, it is a critical step in bioconjugation to assess the structural integrity of the protein after the labeling process. Circular Dichroism (CD) spectroscopy is a powerful and widely used spectroscopic technique for this purpose, providing valuable information on the secondary and tertiary structure of proteins. nih.govmdpi.com

CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. nih.gov In proteins, the regular, repeating backbone structures of α-helices, β-sheets, and random coils are chiral and give rise to characteristic CD spectra in the far-UV region (typically 190-250 nm). nih.govmdpi.com Any significant changes in the protein's secondary structure due to the covalent attachment of this compound can be detected as alterations in the CD spectrum.

Assessing Structural Perturbations

The fundamental principle behind using CD to assess structural integrity is a comparison of the CD spectrum of the labeled protein with that of the unlabeled, native protein. If the CD spectra are nearly identical, it suggests that the conjugation has not significantly perturbed the protein's secondary structure. ddtjournal.com For instance, a study on a FITC-labeled monoclonal antibody (FITC-IgG) showed that the far-UV CD spectra of the intact and labeled antibody were nearly identical, indicating that the FITC labeling did not alter the protein's tertiary structure. ddtjournal.com

Conversely, significant changes in the CD spectrum are indicative of conformational changes. A decrease in the intensity of the characteristic negative bands for α-helices (around 208 and 222 nm) or β-sheets (around 216-218 nm) can suggest a loss of that particular secondary structure element, or a partial unfolding of the polypeptide chain. rsc.orgnih.gov Research on the interaction between the herbicide metsulfuron-methyl and human serum albumin showed that alterations in the albumin's secondary structure, as detected by CD, were due to a slight unfolding of the polypeptide chain upon binding. nih.gov

Table 1: Characteristic Far-UV CD Spectral Bands for Protein Secondary Structures

| Secondary Structure | Positive Band (nm) | Negative Band(s) (nm) |

|---|---|---|

| α-Helix | ~193 | ~208, ~222 |

| β-Sheet | ~195 | ~216-218 |

| Random Coil | ~212 | ~199 |

This table presents typical wavelength values; actual peak positions can vary slightly depending on the specific protein and its environment. nih.govrsc.org

Extrinsic CD Signals from the Fluorophore

An important consideration when analyzing the CD spectra of fluorescein-labeled proteins is the potential for the fluorophore itself to contribute to the spectrum. Although fluorescein is an achiral molecule and does not have a CD signal on its own, it can become optically active upon covalent attachment to the chiral protein. nih.gov This can result in "extrinsic" or "induced" CD signals, particularly in the near-UV and visible regions where the dye absorbs light. nih.gov

Research on penetratin (PEN) peptide conjugates with carboxyfluorescein (a derivative of fluorescein) demonstrated the appearance of extrinsic CD features. nih.gov These induced signals are thought to arise from the electronic transitions of the fluorescent dye gaining CD activity, possibly through interactions like intramolecular chiral exciton coupling between the fluorophore and nearby aromatic amino acid residues of the protein. nih.gov Careful examination of the CD spectra is therefore necessary to distinguish between changes due to protein conformational shifts and those arising from induced signals from the attached label. nih.gov

Applications of Nhs-fluorescein in Contemporary Academic Research

Cellular and Molecular Imaging Research

NHS-fluorescein is a cornerstone in cellular and molecular imaging, enabling researchers to visualize and analyze cellular components and processes with high specificity and sensitivity.

Fluorescence Microscopy Techniques

Fluorescence microscopy is a primary application for this compound, where it serves as a versatile fluorescent probe. thermofisher.comfishersci.co.uk By conjugating this compound to antibodies, proteins, or other molecules, researchers can visualize specific cellular structures, track protein localization, and study dynamic biological events.

The hydrophobicity of the dye conjugated to the NHS ester can influence which cellular compartments are preferentially labeled. biorxiv.orgwhiterose.ac.uk For example, more hydrophilic dyes like NHS Alexa Fluor 488 are recommended for a general overview of cellular structures due to their ability to label a wide range of components and their bright, robust fluorescence. rsc.org This allows for the detailed mapping of subcellular compartments, revealing intricate structures such as the endoplasmic reticulum network. rsc.orgwhiterose.ac.uk

| Research Finding | Organism/Cell Type | Technique | Compound(s) Used | Reference |

| Differential compartment labeling based on dye hydrophobicity. | HeLa cells | Expansion Microscopy (ExM) | Various NHS esters | whiterose.ac.uk |

| Use as a counterstain to provide context for antibody-labeled organelles. | HeLa cells | Expansion Microscopy (ExM) | NHS Alexa Fluor 488, anti-GM130, anti-ATP5A1 | rsc.org |

| Visualization of general anatomical features in whole organisms. | C. elegans | Expansion Microscopy (ExM) | NHS ester of a fluorescent dye, DAPI | elifesciences.org |

| Pan-proteome staining for ultrastructural context. | HeLa cells | Pan-ExM | NHS ester dye, anti-α-tubulin, anti-TOM20, MitoTracker Orange, SYTOX Green | researchgate.net |

| Staining of the entire cellular proteome to differentiate organelles and cell types. | Cells, tissues, whole organisms | Expansion Microscopy (ExM) | Fluorescent NHS esters | biorxiv.org |

This compound and its derivatives are instrumental in advanced microscopy techniques that push the boundaries of optical resolution. researchgate.net

Expansion Microscopy (ExM) is a technique that physically expands a biological sample embedded in a swellable hydrogel, allowing for super-resolution imaging on conventional microscopes. rsc.orgresearchgate.net NHS esters are a key tool in ExM, as they can nonspecifically stain the entire proteome, revealing fine cellular ultrastructures like mitochondrial cristae and Golgi cisternae with nanoscale resolution. rsc.orgresearchgate.net This pan-staining approach provides a detailed architectural context that is often missing when only specific proteins are targeted. rsc.orgresearchgate.net In some protocols, the application of NHS esters is an optional step to visualize general anatomical features. elifesciences.org Recent developments have even used NHS esters in ExM to visualize the shapes of individual proteins. biorxiv.org

Super-Resolution Microscopy (SRM) techniques, such as dSTORM (direct stochastic optical reconstruction microscopy), also benefit from NHS-ester-conjugated dyes. These methods require bright, photostable fluorophores, and this compound derivatives are often used to label antibodies and other probes for these applications. By overcoming the diffraction limit of light, SRM allows for the visualization of molecular arrangements at the nanoscale. thermofisher.com

| Research Finding | Technique | Key Feature | Compound(s) Used | Reference |

| Visualization of fine cellular ultrastructure. | Pan-ExM | 16-fold expansion for nanoscale detail. | NHS esters | rsc.org |

| Nanoscale imaging of protein organization. | ONE Microscopy (a form of ExM) | 10-fold expansion and fluctuation analysis for ~1 nm resolution. | NHS-ester fluorescein | biorxiv.org |

| General anatomical staining in whole organisms. | ExCel (ExM of C. elegans) | 3.3-3.8x expansion for imaging intact organisms. | NHS ester of a fluorescent dye | elifesciences.org |

| Pan-proteome labeling for ultrastructural context. | Pan-ExM | Staining of free amine groups for general morphology. | Fluorescently-conjugated N-hydroxysuccinimide (NHS) esters | researchgate.net |

| Super-resolution imaging of proteins. | dSTORM | Use of bright, photostable, cell-permeable dyes. | Janelia Fluor® dyes (as NHS esters) |

Whole Proteome Staining and Subcellular Compartment Delineation

Flow Cytometry for Cellular Analysis

Flow cytometry is another major field where this compound is extensively used. thermofisher.comgithub.com This technology analyzes the physical and chemical properties of cells as they pass through a laser beam. newcastle-hospitals.nhs.uk this compound's excitation and emission spectra are well-suited for the common 488 nm argon-ion lasers used in flow cytometers. The dye is used to label cells, often by targeting intracellular proteins, allowing for the analysis of large cell populations based on their fluorescent characteristics. chemimart.dewikipedia.orgbiotium.com

A prominent application of this compound, particularly in the form of Carboxyfluorescein diacetate succinimidyl ester (CFDA-SE), is the tracking of lymphocyte proliferation and migration. chemimart.de CFDA-SE, often referred to as CFSE, passively diffuses into cells and is cleaved by intracellular esterases to become fluorescent CFSE. caymanchem.comcaymanchem.com The succinimidyl ester group of CFSE covalently binds to intracellular proteins, ensuring the dye is retained within the cells for extended periods. chemimart.decaymanchem.com

When a labeled cell divides, the fluorescence is distributed equally between the two daughter cells, resulting in a halving of the fluorescence intensity. caymanchem.com By analyzing this progressive dilution of fluorescence via flow cytometry, researchers can track multiple generations of cell division, with up to eight divisions being distinguishable. chemimart.decaymanchem.com This method is crucial for studying immune responses and understanding the dynamics of lymphocyte populations. caymanchem.com

This compound and its derivatives are used to differentiate and analyze various cell populations in a mixed sample. newcastle-hospitals.nhs.ukbiotium.com By staining cells with different concentrations of a reactive fluorescent dye like an NHS ester, distinct populations can be created with unique fluorescence intensity profiles. nih.gov This "barcoding" technique allows multiple samples to be combined, stained for other markers, and analyzed simultaneously in a single tube, which increases throughput and data robustness. nih.gov

Flow cytometry measures several parameters, including cell size (forward scatter), internal complexity (side scatter), and fluorescence intensity. sysmex-europe.com Cells with similar properties form distinct clusters on a scattergram, allowing for their quantification and characterization. sysmex-europe.com This makes this compound an invaluable tool for immunophenotyping and analyzing the composition of complex cell mixtures.

Lymphocyte Proliferation and Migration Studies

Immunofluorescence-Based Assays (ELISA, Western Blotting)

This compound is extensively utilized for the fluorescent labeling of antibodies and other proteins for use in various immunofluorescence-based assays. thermofisher.comfishersci.atbroadpharm.com The N-hydroxysuccinimide (NHS) ester moiety of the compound reacts efficiently with primary amino groups, such as those on the side chains of lysine residues in proteins, to form stable amide bonds. thermofisher.com This straightforward and reliable conjugation chemistry allows for the creation of fluorescently tagged antibodies that can be used to detect specific target antigens in techniques like the enzyme-linked immunosorbent assay (ELISA) and Western blotting. fishersci.atbroadpharm.comavantorsciences.com

In these assays, the fluorescein-labeled antibody serves as a detection reagent. After the primary antibody binds to the target antigen, the this compound-labeled secondary antibody is introduced, which binds to the primary antibody. The presence of the fluorescein tag allows for the visualization and quantification of the target antigen by measuring the fluorescence intensity. This method provides sensitive detection with high signal-to-noise ratios. The excitation and emission maxima of fluorescein are approximately 494 nm and 518 nm, respectively, which are compatible with standard fluorescence detection instrumentation. fishersci.at

| Assay Type | Role of this compound | Key Advantage |

| ELISA | Labeling of detection antibodies to quantify antigen concentration. | High sensitivity and quantitative detection. |

| Western Blotting | Labeling of secondary antibodies for the detection of specific protein bands on a membrane. | Sensitive detection with excellent signal-to-noise ratios. |

In Vitro and Ex Vivo Research Imaging in Model Systems

The application of this compound and other NHS-ester fluorescent dyes extends to the labeling of cells and molecules for imaging in various research models. revvity.com These labeled entities can be tracked and visualized within in vitro (cell culture) and ex vivo (tissue) systems, providing insights into cellular processes and the distribution of molecules. researchgate.net

For instance, amine-reactive dyes like this compound can be used to label leukocytes to track their behavior in their native environments at different resolutions. nih.gov Studies have shown that such dyes can diffuse into cells, covalently bind to intracellular components, and remain internalized for extended periods both in vitro and in vivo. nih.gov This allows for longitudinal tracking of labeled cells. In one study, a near-infrared amine-reactive NHS ester dye was used to label and quantify leukocyte immune responses in a tumor model using fluorescence-mediated molecular tomography and intravital microscopy. nih.gov

Furthermore, research has demonstrated the use of fluorescent NHS esters to visualize the distribution of molecules within tissues. In a murine brain model, a fluorescently labeled NHS ester was injected and subsequently imaged ex vivo to assess its distribution and retention. researchgate.net This approach allows researchers to study the delivery and localization of molecules within complex biological tissues.

| Imaging Modality | Application of this compound | Research Finding |

| Fluorescence Microscopy | Labeling of cells for tracking in culture. | Labeled leukocytes remain fluorescent and functional for days, allowing for long-term tracking. nih.gov |

| Ex Vivo Tissue Imaging | Visualizing the distribution of labeled molecules in tissue samples. | Fluorescently labeled molecules can be imaged to determine their retention and distribution in brain tissue. researchgate.net |

Investigating Molecular Interactions and Dynamics

This compound is a powerful tool for elucidating the intricacies of molecular interactions and their dynamic nature. By fluorescently tagging a molecule of interest, researchers can employ a variety of biophysical techniques to study its binding to other molecules.

Protein-Protein Interaction Studies

The labeling of proteins with this compound enables the detailed investigation of protein-protein interactions. nih.gov Fluorescently labeling one protein partner allows its interaction with another to be monitored through changes in fluorescence properties. For example, a study utilized an N-terminal fluorescein-labeled ubiquitin E3 ligase, WWP2, to quantitatively evaluate its interaction with the tumor suppressor PTEN using fluorescence anisotropy. nih.gov This site-specific labeling strategy is crucial as heterogeneous labeling can interfere with protein function and lead to inaccuracies in binding measurements. nih.gov

In another study, this compound was used to label lysozyme to investigate its interaction with fluorinated ionic liquids. Fluorescence microscopy confirmed the co-localization of the fluorescein-labeled lysozyme with micelles formed by the ionic liquids, indicating encapsulation of the protein. mdpi.com

Fluorescence Resonance Energy Transfer (FRET) Applications

Fluorescence Resonance Energy Transfer (FRET) is a distance-dependent physical process where an excited donor fluorophore transfers energy non-radiatively to a proximal acceptor molecule. instras.com Fluorescein is frequently used as a donor fluorophore in FRET pairs due to its spectral properties. instras.comidtdna.com When a fluorescein-labeled molecule (the donor) comes into close proximity (typically within 1-10 nm) with a suitable acceptor molecule, the fluorescence emission of fluorescein decreases while the emission of the acceptor increases (if it is also fluorescent). instras.cominstras.com

This phenomenon is exploited to study protein-protein interactions, conformational changes in proteins, and enzymatic cleavage events. d-nb.info For example, a FRET-based assay can be designed where a protein is labeled with both a donor (like fluorescein) and an acceptor. A change in the protein's conformation that alters the distance between the two fluorophores will result in a change in the FRET signal. Similarly, if a fluorescein-labeled substrate is cleaved by an enzyme, the separation of the donor and acceptor fragments leads to a loss of FRET. d-nb.info

| FRET Pair Component | Role of Fluorescein | Application Example |

| Donor | Provides the initial excited-state energy. | Studying protein conformational changes by measuring changes in distance between fluorescein and an acceptor. instras.com |

| Donor | Part of a cleavable FRET probe. | Monitoring enzyme activity by observing the loss of FRET upon substrate cleavage. d-nb.info |

Microscale Thermophoresis (MST) for Binding Affinity Determination

Microscale Thermophoresis (MST) is a powerful biophysical technique used to quantify biomolecular interactions in solution. harvard.eduresearchgate.net The method measures the directed movement of molecules along a microscopic temperature gradient, a phenomenon known as thermophoresis. harvard.edunanotempertech.com This movement is sensitive to changes in the size, charge, and hydration shell of the molecule. harvard.edumdpi.com

In a typical MST experiment, one of the binding partners (the target) is fluorescently labeled, often using an NHS-ester dye like this compound. nih.gov A fixed concentration of the labeled target is mixed with varying concentrations of an unlabeled ligand. The binding of the ligand to the fluorescently labeled target alters its thermophoretic properties, and this change is detected by monitoring the fluorescence in the heated spot. researchgate.netmdpi.com By plotting the change in thermophoresis against the ligand concentration, a binding curve can be generated, from which the dissociation constant (Kd), a measure of binding affinity, can be determined. mdpi.com MST has been successfully used to measure the binding affinity of protein-protein interactions, such as the interaction between a ubiquitin E3 enzyme and an E2 enzyme. nih.gov

| MST Parameter | How this compound is Used | Information Obtained |

| Fluorescence | To label one of the interacting molecules (the target). nih.gov | Enables detection of the molecule's movement in the temperature gradient. harvard.edu |

| Thermophoresis | The labeled molecule's movement changes upon binding to a ligand. mdpi.com | Allows for the determination of the binding affinity (Kd) of the interaction. researchgate.netmdpi.com |

Fluorescence Polarization (FP) for Monitoring Labeling Reactions and Interactions

Fluorescence Polarization (FP), also known as fluorescence anisotropy, is a technique that provides information about the size and shape of a fluorescent molecule or a complex. cam.ac.uk The principle is based on the selective excitation of fluorophores with polarized light. cam.ac.uk Smaller molecules rotate faster in solution, leading to greater depolarization of the emitted fluorescence, resulting in a low FP value. Conversely, larger molecules or complexes tumble slower, retaining more of the polarization of the excitation light and exhibiting a higher FP value. chimia.ch

This principle can be used to monitor the progress of a labeling reaction in real-time. As the relatively small this compound molecule becomes covalently attached to a much larger protein, the rotational speed of the fluorophore decreases significantly. This results in an increase in the fluorescence polarization, which can be monitored to follow the kinetics of the labeling reaction and optimize reaction conditions such as pH. chimia.ch

Furthermore, FP is a valuable tool for studying molecular interactions. If a fluorescein-labeled protein binds to another molecule to form a larger complex, the increase in the molecular size leads to a measurable increase in fluorescence polarization. cam.ac.uk This change in FP can be used to determine binding affinities for protein-protein or protein-ligand interactions. cam.ac.uk

| Application | Principle | Measurement |

| Monitoring Labeling Reactions | The FP of this compound increases as it binds to a larger protein. chimia.ch | The rate and extent of the labeling reaction can be quantified. chimia.ch |

| Studying Molecular Interactions | The FP of a fluorescein-labeled molecule increases upon binding to its partner, forming a larger complex. cam.ac.uk | The binding affinity (Kd) of the interaction can be determined. cam.ac.uk |

Nucleic Acid Research and Functional Studies

Fluorescence In Situ Hybridization (FISH) and its Variations

Fluorescence in situ hybridization (FISH) is a powerful cytogenetic technique used to detect and localize specific DNA or RNA sequences within cells and tissues. researchgate.net In this method, fluorescently labeled nucleic acid probes are hybridized to their complementary target sequences. This compound is frequently used to create these fluorescent probes. researchgate.netbiorxiv.org Oligonucleotides can be synthesized with an amino-modifier, a primary amine that can then be readily labeled with this compound.

One of the key advantages of using this compound and other fluorescent dyes in FISH is the ability to perform multiplexing, where multiple targets can be visualized simultaneously by using probes with different colored fluorophores. researchgate.net This is particularly valuable in research areas such as zebrafish development, where observing the expression of two different genes in the same embryo is crucial. researchgate.net

To enhance the signal from weakly expressed genes, a technique called iterative FISH (itFISH) has been adapted for use in zebrafish research. researchgate.net This method involves iterating the antibody staining and development steps to amplify the fluorescent signal, making previously undetectable targets visible. researchgate.net Another signal amplification strategy involves the peroxidase-catalyzed deposition of tyramide-conjugated dyes, a cost-effective approach for FISH. researchgate.net

Next-Generation Sequencing (NGS) Integration

Next-Generation Sequencing (NGS) technologies have revolutionized genomics by enabling massively parallel sequencing of DNA and RNA. sourcebioscience.com Several NGS platforms utilize fluorescence-based detection methods. sourcebioscience.comhee.nhs.uk In sequencing-by-synthesis (SBS), for instance, fluorescently labeled nucleotides are incorporated into a growing DNA strand, and the emitted fluorescence is measured to determine the sequence. sourcebioscience.comhee.nhs.uk While the core technology often relies on proprietary dyes, the fundamental principles are similar to the fluorescence applications of this compound.

Long-read sequencing, a form of NGS, also employs fluorescence. For example, Pacific Biosciences' SMRT sequencing involves a DNA polymerase working on a circular DNA template in a tiny well. hee.nhs.uk As fluorescently labeled nucleotides are incorporated, their fluorescence is detected in real-time. hee.nhs.uk

Furthermore, NGS is utilized in prenatal diagnostics. For instance, the NHS in England has commissioned pathways that use exome sequencing to analyze fetal DNA for genetic abnormalities. norththamesgenomics.nhs.uknih.gov These advanced techniques often follow initial screenings like quantitative fluorescence-polymerase chain reaction (QF-PCR), which also relies on fluorescently labeled probes to detect common aneuploidies. norththamesgenomics.nhs.uknih.gov

Enzyme Activity Assays and Reaction Mechanism Elucidation

This compound is a valuable reagent for studying enzyme kinetics and mechanisms, particularly for enzymes that interact with amino groups. By labeling a substrate or protein with fluorescein, changes in the fluorescent signal can be monitored to determine enzyme activity. nih.govmdpi.com For example, if an enzyme cleaves a fluorescein-labeled substrate, the resulting change in the fluorescence environment can be quantified.

A notable application is in the study of ubiquitin ligases. Researchers have used this compound to label proteins on N-terminal cysteine residues, allowing for site-specific modification. nih.gov This specific labeling helps in studying protein-protein interactions and enzyme mechanisms without the interference that can arise from non-selective labeling of lysine residues. nih.gov In these studies, enzyme assays can be monitored through both fluorescence imaging and traditional methods like colloidal staining. nih.gov

Fluorescence-based assays offer high sensitivity and the potential for real-time monitoring, making them suitable for high-throughput screening of potential enzyme inhibitors. mdpi.com

pH Sensing and Environmental Responsiveness in Biological Systems

Fluorescein and its derivatives are well-known for their pH-sensitive fluorescence, making them excellent probes for measuring pH in biological systems. nih.govencyclopedia.pub The fluorescence intensity of fluorescein is highly dependent on the surrounding pH, a property that has been extensively utilized in various research applications. nih.govencyclopedia.pub

Molecular pH Sensing Mechanisms of Fluorescein Derivatives

The pH sensitivity of fluorescein arises from the equilibrium between its different ionic forms. nih.govencyclopedia.pub In basic conditions (pH > 8), fluorescein exists predominantly in its dianionic form, which is highly fluorescent with an absorption maximum around 490 nm and an emission maximum around 515 nm. nih.govencyclopedia.pub As the pH decreases, the molecule becomes protonated, leading to a significant decrease in fluorescence quantum yield. nih.govencyclopedia.pub The pKa of fluorescein is approximately 6.4, making it particularly useful for sensing pH changes within the physiological range of many biological systems. nih.govlnu.edu.cn

The chemical structure of fluorescein, with its xanthene core, phenolic hydroxyl groups, and a carboxylic acid function, dictates these pH-dependent spectral properties. nih.gov Different derivatives of fluorescein have been synthesized to fine-tune the pKa and other properties. For example, fluorinated derivatives like Oregon Green have a lower pKa (around 4.7), making them suitable for monitoring pH in more acidic organelles. nih.govmdpi.com

It is important to note that a significant drawback of fluorescein is its susceptibility to photobleaching when exposed to light, which can affect the accuracy of pH measurements based on fluorescence intensity alone. nih.gov

Ratiometric Determination Strategies for pH Monitoring

To overcome the limitations of intensity-based measurements, such as photobleaching and variations in probe concentration, ratiometric pH sensing strategies have been developed. nih.govmdpi.com These methods involve using a pH-sensitive fluorophore like fluorescein in conjunction with a pH-insensitive reference fluorophore. mdpi.comnih.gov The ratio of the fluorescence intensities from the two dyes provides a more robust and quantitative measure of pH. nih.gov

Several approaches have been employed to create ratiometric pH probes based on fluorescein derivatives:

Dendrimer-based Sensors: Fluorescein and a pH-insensitive dye like tetramethylrhodamine can be conjugated to a dendrimer scaffold. nih.gov This creates a single sensor particle with both a pH indicator and a stable reference. nih.gov

Hybrid Probes: Chemical hybridization of fluorescein with other fluorophores can create ratiometric probes. For instance, a dyad of fluorescein and a cyanine dye can be used for mitochondrial pH monitoring. nih.gov The cyanine component serves as both a reference fluorophore and a targeting group for the mitochondria. rsc.org Similarly, coupling fluorescein with rhodamine B or coumarin has been shown to create effective ratiometric probes. nih.gov

DNA Scaffolds: DNA origami can be used as a scaffold to assemble multiple fluorophores, including a pH-sensitive dye and a reference dye, to create a ratiometric pH sensor. mdpi.com

These ratiometric strategies have been successfully applied to measure pH in various cellular compartments, including the cytosol, mitochondria, and endosomes. mdpi.comnih.gov

| Research Area | Application of this compound | Key Findings & Advantages |

| Nucleic Acid Research | Labeling probes for Fluorescence In Situ Hybridization (FISH). researchgate.netbiorxiv.org | Enables visualization and localization of specific DNA/RNA sequences. Allows for multiplexing with different colored fluorophores. researchgate.net |

| Integration into Next-Generation Sequencing (NGS) workflows. sourcebioscience.comhee.nhs.uk | Fluorescence detection is a core principle in many NGS platforms for determining nucleic acid sequences. sourcebioscience.comhee.nhs.uk | |

| Enzyme Activity Assays | Labeling substrates or proteins to monitor enzyme kinetics. nih.govmdpi.com | Provides a sensitive, real-time method for measuring enzyme activity and for high-throughput screening of inhibitors. mdpi.com |

| Site-specific labeling of proteins for mechanistic studies. nih.gov | Allows for detailed investigation of enzyme mechanisms without disrupting protein function. nih.gov | |

| pH Sensing | As a fluorescent pH indicator in biological systems. nih.govencyclopedia.pub | The pH-dependent fluorescence of fluorescein allows for the measurement of pH in physiological ranges. nih.govencyclopedia.pub |

| In ratiometric probes for accurate pH determination. nih.govmdpi.comnih.gov | Overcomes limitations of intensity-based measurements by providing a quantitative and robust pH measurement. nih.gov |

Fluorescence Characteristics and Photophysical Considerations in Research

Spectral Properties and Excitation/Emission Profiles Relevant to Research Systems

NHS-fluorescein, once conjugated to a target molecule, exhibits the characteristic spectral properties of the fluorescein fluorophore. Generally, it has an excitation maximum around 494 nm and an emission maximum at approximately 518 nm, producing a bright green fluorescence. cacheby.comwikipedia.orgwikipedia.org These wavelengths are compatible with common excitation sources, such as the 488 nm spectral line of argon-ion lasers used in flow cytometry and fluorescence microscopy. github.com The specific excitation and emission maxima can be influenced by the conjugation to a biomolecule and the surrounding environment. fishersci.nofishersci.nl

The broad emission spectrum of fluorescein can be advantageous in certain applications like Förster Resonance Energy Transfer (FRET), but it can also present challenges in multicolor imaging experiments due to potential spectral overlap with other fluorophores. nih.gov

Influence of Environment (e.g., pH) on Fluorescence Quantum Yield and Emission

The fluorescence of fluorescein is highly dependent on the pH of its environment. keyence.com The molecule exists in several ionic forms, and their equilibrium is dictated by the surrounding pH. nih.govthermofisher.com In basic conditions (pH > 8), fluorescein is predominantly in its dianionic form, which is intensely fluorescent with a high quantum yield, approaching 0.95 in 0.1 M NaOH. nih.govsquarespace.com As the pH decreases, the dianionic form transitions to a monoanionic form, which has a lower and blue-shifted absorbance, leading to a significant reduction in fluorescence intensity when excited at 490 nm. nih.govsquarespace.com Further acidification leads to the formation of non-fluorescent neutral and cationic species. nih.govthermofisher.com

This pH sensitivity makes fluorescein and its derivatives useful as pH indicators for monitoring changes within cellular compartments. However, it also means that for quantitative studies not focused on pH, it is crucial to maintain a stable and appropriate pH to ensure consistent fluorescence output. keyence.com

Table 1: pH-Dependent Ionic Forms and Fluorescence of Fluorescein

| pH Range | Dominant Ionic Form | Fluorescence at 490 nm Excitation |

|---|---|---|

| > 8 | Dianion | Strong |

| ~6.4 (pKa) | Monoanion/Dianion Equilibrium | Reduced |

This table provides a simplified overview of the relationship between pH and the fluorescent properties of fluorescein.

Consideration of Isosbestic Points in Quantitative Studies

In spectroscopic analysis, an isosbestic point is a specific wavelength at which the total absorbance of a sample does not change during a chemical reaction or a change in physical conditions, such as pH. For fluorescein derivatives, the presence of an isosbestic point in their absorption spectra is significant for quantitative ratiometric measurements. encyclopedia.pubmdpi.com By taking the ratio of fluorescence intensities obtained by exciting at two different wavelengths—one at the isosbestic point and another at a pH-sensitive wavelength—it is possible to obtain a pH measurement that is independent of factors like probe concentration, optical path length, and photobleaching. mdpi.com This ratiometric approach significantly improves the precision and reliability of quantitative studies. For example, the fluorescein derivative FODE exhibits an isosbestic point at 473 nm. arvojournals.org

Photobleaching Mechanisms and Mitigation Strategies in Research

A significant limitation of fluorescein and its derivatives is their susceptibility to photobleaching, the irreversible photochemical destruction of the fluorophore upon exposure to excitation light. nih.govwikipedia.org This phenomenon can complicate quantitative analysis and limit the duration of imaging experiments. wikipedia.orgmicroscopyu.com

Role of Reactive Oxygen Species and Triplet States in Degradation

Photobleaching is often initiated when the fluorophore, after excitation to a singlet state, transitions to a long-lived, highly reactive triplet state. wikipedia.orgmicroscopyu.comsvi.nl From this triplet state, the fluorophore can react with molecular oxygen, which is typically present in biological samples. austinpublishinggroup.comaip.org This interaction can lead to the formation of reactive oxygen species (ROS), such as singlet oxygen, which can then chemically modify and destroy the fluorophore, rendering it non-fluorescent. austinpublishinggroup.comresearchgate.netnih.gov The triplet state itself is also reactive and can undergo irreversible chemical reactions with other molecules in its vicinity. svi.nlaustinpublishinggroup.com The rate of photobleaching is influenced by factors such as light intensity, excitation wavelength, and the local chemical environment, including oxygen concentration and pH. keyence.com

Methodologies for Assessing Photostability in Labeled Constructs

Assessing the photostability of this compound-labeled constructs is crucial for reliable experimental outcomes. Several methods are employed for this purpose:

Time-Lapse Microscopy: This involves continuously imaging the labeled sample under the desired excitation conditions and measuring the decay of fluorescence intensity over time. The rate of decay provides a direct measure of photobleaching. researchgate.net

Fluorescence Correlation Spectroscopy (FCS): FCS can be used to investigate the photobleaching properties of fluorophores in solution. It allows for the measurement of not only the photobleaching rate but also the formation and decay rates of the triplet state, providing insights into the photodestruction quantum yield. researchgate.net

These assessments help in comparing the photostability of different labeling strategies or experimental conditions.

Strategies for Enhancing Photostability in Experimental Setups

Several strategies can be implemented to minimize photobleaching and enhance the photostability of fluorescein-labeled molecules in research experiments:

Reduce Excitation Intensity and Exposure Time: Using the lowest possible laser power and shortest exposure time necessary to obtain a sufficient signal-to-noise ratio is a primary strategy to reduce photobleaching. keyence.com

Use of Antifade Reagents: Commercial and custom-made antifade mounting media are widely used in fluorescence microscopy. These reagents often contain antioxidants or triplet state quenchers that reduce the formation of reactive oxygen species. nih.govoup.com Examples include Trolox and β-mercaptoethanol. nih.govoup.com

Oxygen Scavenging: Since molecular oxygen plays a key role in photobleaching, removing it from the sample environment can enhance photostability. keyence.comnih.gov This can be achieved using enzymatic oxygen scavenging systems (e.g., glucose oxidase and catalase) or by imaging in a controlled atmosphere chamber. keyence.com

Triplet State Quenchers: The addition of molecules that can accept energy from the triplet state of the fluorophore and return it to the ground state without light emission can reduce the lifetime of the reactive triplet state. oup.comrsc.org This process, known as triplet state quenching, effectively reduces the probability of photobleaching. rsc.org

Choice of Fluorophore: When high photostability is critical, considering alternative, more photostable dyes may be necessary. wikipedia.orgnih.gov

By carefully considering these photophysical properties and implementing appropriate mitigation strategies, researchers can effectively utilize this compound for robust and reliable fluorescence-based studies.

Brightness and Extinction Coefficient Considerations for Sensitive Detection

The efficacy of a fluorescent probe in research, particularly in applications requiring high sensitivity, is fundamentally determined by its brightness. The brightness of a fluorophore is not an arbitrary measure but a product of two key photophysical parameters: the molar extinction coefficient (ε) and the fluorescence quantum yield (Φ). thermofisher.com A high molar extinction coefficient signifies a greater ability of the molecule to absorb photons at a specific wavelength, while a high quantum yield indicates a greater efficiency in converting that absorbed light into emitted fluorescent light. thermofisher.com

This compound is widely utilized due to its intrinsically bright green fluorescence. dianabiotech.com This brightness is largely attributable to its high molar extinction coefficient, which is consistently reported to be greater than 70,000 M⁻¹cm⁻¹. thermofisher.comcacheby.com This strong absorbance capacity is a critical feature for sensitive detection, as it allows for the generation of a strong signal even from a small number of labeled molecules, which is essential in applications like flow cytometry for identifying rare cell populations or in immunofluorescence for detecting low-abundance proteins. dianabiotech.com

However, the fluorescence of the core fluorescein molecule is subject to environmental factors that must be considered in experimental design. The most significant of these is pH. Fluorescein's fluorescence intensity is highly dependent on pH, with a pKa of approximately 6.4. researchgate.netwikipedia.org Below this pH, the molecule transitions to its mono-anionic form, which exhibits a drastic decrease in fluorescence. researchgate.net Its fluorescence is maximal in the pH range of 8 to 10. dtic.mil Another consideration is photostability; fluorescein is known to be susceptible to photobleaching (irreversible photodegradation) upon prolonged exposure to excitation light. researchgate.net

To address these limitations, various derivatives have been developed. For instance, fluorinated analogs like Difluorocarboxyfluorescein NHS Ester (also known as Oregon Green™ 488) have a lower pKa (~4.7), which renders their fluorescence largely insensitive to the typical pH fluctuations encountered in physiological environments. broadpharm.combroadpharm.com Other derivatives, such as AF 488, are engineered for superior brightness and photostability, making them ideal for demanding imaging applications like confocal microscopy. dianabiotech.com

The following tables provide a comparative overview of the photophysical properties of this compound and related derivatives, and summarize the key factors influencing their fluorescence in research applications.

Table 1: Photophysical Properties of this compound and Selected Analogs

| Compound | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) |

| This compound (mixed isomers) | 494 | 518 | >70,000 cacheby.com | Not specified |

| 6-FAM NHS ester (6-isomer) | 492 | 517 | 74,000 lumiprobe.com | 0.93 lumiprobe.com |

| AF 488 NHS Ester | 495 | 519 | 73,000 dianabiotech.com | Not specified |

| Difluorocarboxyfluorescein NHS Ester | 496 | 524 | 73,000 broadpharm.combroadpharm.com | Not specified |

| BDPep FL NHS ester | 503 | 511 | 80,000 broadpharm.com | 0.95 broadpharm.com |

Table 2: Research Findings on Factors Influencing Fluorescein Fluorescence for Sensitive Detection

| Factor | Detailed Finding | Impact on Sensitive Detection | Mitigation/Consideration in Research |

| pH | Fluorescence intensity is highly dependent on pH, with a pKa of ~6.4. researchgate.netwikipedia.org Fluorescence decreases sharply in acidic conditions (pH < 7) and is maximal between pH 8 and 10. dtic.mil | Signal intensity can vary significantly with small changes in local pH, potentially leading to inaccurate quantification. | Maintain a consistent, slightly alkaline buffer (pH 7.2-8.5) for experiments. thermofisher.com For live-cell imaging or acidic organelles, use pH-insensitive analogs like Oregon Green™ (pKa ~4.7). broadpharm.combroadpharm.com |

| Photostability | The fluorescein molecule is prone to photobleaching upon intense or prolonged light exposure. researchgate.net | Signal can be lost during time-lapse imaging or confocal microscopy, limiting observation time and affecting quantification. | Use minimal excitation light intensity and duration. Employ antifade reagents. For demanding applications, use more photostable derivatives like AF 488 or BDPep FL. dianabiotech.combroadpharm.com |

| Purity (Isomers) | This compound is often sold as a mix of 5- and 6-isomers. Single isomers can provide better resolution in purification steps like HPLC for labeled peptides and nucleotides. broadpharm.combroadpharm.com | Mixed isomers can lead to broadened peaks in chromatographic purification, making it harder to isolate a pure, well-defined conjugate. | For applications requiring highly pure and homogenous conjugates, using a single isomer (e.g., 6-FAM NHS ester) is preferable. lumiprobe.combroadpharm.com |

| Solvent/Environment | The polarity of the solvent and non-specific interactions with proteins can influence fluorescence intensity. nih.gov | The local environment around the conjugated dye can quench or enhance fluorescence, affecting signal interpretation. | Calibrate fluorescence measurements and consider the local environment of the probe. Encapsulation in protective matrices is an advanced strategy to shield the dye. nih.gov |

Q & A

Q. Advanced

- Negative Controls : Use unlabeled primary antibodies or competitive inhibition with excess unlabeled antigen.

- Background Controls : Include samples treated with this compound but no target biomolecule.

- Cross-Reactivity Checks : Test against structurally similar off-target proteins. For microscopy, include secondary antibody-only controls to rule out nonspecific binding .

What analytical approaches reconcile conflicting data on this compound’s fluorescence quantum yield?

Advanced

Discrepancies in quantum yield often arise from solvent polarity, pH, or impurities. Standardize conditions:

- Use 0.1 M NaOH (pH 13) for maximum fluorescence.

- Compare with reference standards (e.g., quinine sulfate).

- Validate instrument settings (e.g., slit widths, detector sensitivity) across labs .

What spectroscopic techniques are essential for characterizing this compound-labeled proteins?

Q. Basic

- Absorbance Spectroscopy : Confirm labeling via peak at 494 nm.

- Fluorescence Lifetime Imaging (FLIM) : Assess environmental sensitivity (e.g., pH changes).

- Circular Dichroism (CD) : Verify that labeling does not alter protein secondary structure .

How can computational models predict this compound’s behavior in complex matrices?

Advanced

Molecular dynamics (MD) simulations model dye-protein interactions to predict conjugation sites and steric effects. Pair with experimental validation:

- Use docking software (e.g., AutoDock) to identify reactive lysines.

- Compare predicted vs. observed D/P ratios via mass spectrometry .

What are best practices for data management in collaborative this compound studies?

Q. Advanced

- Metadata Standards : Document dye lot numbers, conjugation protocols, and storage conditions using FAIR principles.

- Repositories : Use platforms like Chemotion or RADAR4Chem for raw fluorescence data and spectra .

How do this compound and FITC differ in reactivity and stability?

Q. Basic

- Reactivity : this compound’s succinimidyl ester reacts more selectively with amines than FITC’s isothiocyanate, reducing side reactions with thiols.

- Stability : this compound forms stable amide bonds, while FITC’s thiourea linkage is prone to hydrolysis. However, FITC is cheaper for short-term assays .

How does molar excess of this compound impact biomolecule functionality?

Advanced

Excess dye (e.g., >20-fold molar ratio) can:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.